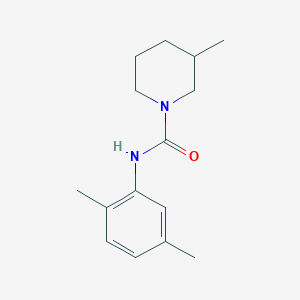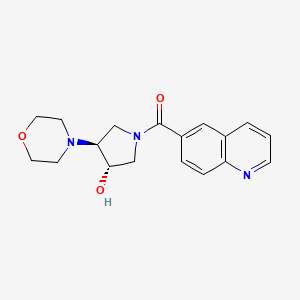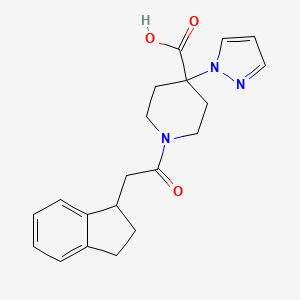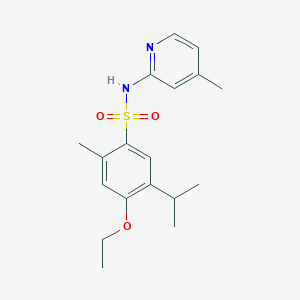![molecular formula C18H19N3O B5350611 (3aR*,7aS*)-2-[2-(1H-imidazol-2-yl)benzoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5350611.png)
(3aR*,7aS*)-2-[2-(1H-imidazol-2-yl)benzoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR*,7aS*)-2-[2-(1H-imidazol-2-yl)benzoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mechanism of Action
The mechanism of action of (3aR*,7aS*)-2-[2-(1H-imidazol-2-yl)benzoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole is not fully understood. However, it has been proposed that the compound inhibits the activity of certain enzymes and proteins involved in the inflammatory response and tumor growth. It has also been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of tumors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the activity of certain enzymes and proteins involved in the inflammatory response and tumor growth. In vivo studies have shown that the compound has anti-inflammatory, anti-tumor, and anti-angiogenic properties.
Advantages and Limitations for Lab Experiments
The advantages of using (3aR*,7aS*)-2-[2-(1H-imidazol-2-yl)benzoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole in lab experiments include its high purity and high yield, as well as its potential therapeutic applications. However, the limitations of using this compound in lab experiments include its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of (3aR*,7aS*)-2-[2-(1H-imidazol-2-yl)benzoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use as a drug delivery system, particularly for drugs that are difficult to deliver to the brain. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential limitations in lab experiments.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. There are several future directions for the study of this compound, particularly in the areas of therapeutic applications and drug delivery systems.
Synthesis Methods
The synthesis of (3aR*,7aS*)-2-[2-(1H-imidazol-2-yl)benzoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole has been achieved through various methods. One of the most common methods is the reaction of 2-(1H-imidazol-2-yl)benzoic acid with cyclohexanone in the presence of a catalyst. Another method involves the reaction of 2-(1H-imidazol-2-yl)benzoic acid with 1,2,3,4-tetrahydroisoquinoline in the presence of a reducing agent. These methods have been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
(3aR*,7aS*)-2-[2-(1H-imidazol-2-yl)benzoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
[(3aS,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-[2-(1H-imidazol-2-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c22-18(21-11-13-5-1-2-6-14(13)12-21)16-8-4-3-7-15(16)17-19-9-10-20-17/h1-4,7-10,13-14H,5-6,11-12H2,(H,19,20)/t13-,14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVJRELXTXWQKS-OKILXGFUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1CN(C2)C(=O)C3=CC=CC=C3C4=NC=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@@H]2[C@H]1CN(C2)C(=O)C3=CC=CC=C3C4=NC=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-6-methoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenyl 1-adamantanecarboxylate](/img/structure/B5350535.png)

![1-(diphenylmethyl)-4-[3-(2-furyl)acryloyl]piperazine hydrochloride](/img/structure/B5350557.png)
![5-bromo-N-[4-(N-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}ethanehydrazonoyl)phenyl]-2-furamide](/img/structure/B5350573.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-isonicotinoyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5350574.png)

![1-{3-[(2-methylbenzyl)oxy]phenyl}-1-ethanone thiosemicarbazone](/img/structure/B5350587.png)
![ethyl 4-(2-methoxyphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5350588.png)
![5-(4-bromophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5350591.png)

![2-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5350613.png)

